N-Acetyl bisoprolol

Description

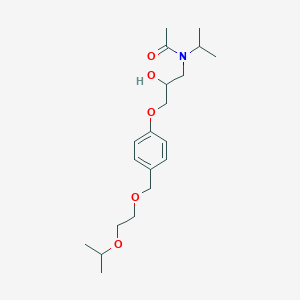

Structure

3D Structure

Properties

IUPAC Name |

N-[2-hydroxy-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propyl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33NO5/c1-15(2)21(17(5)22)12-19(23)14-26-20-8-6-18(7-9-20)13-24-10-11-25-16(3)4/h6-9,15-16,19,23H,10-14H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDPWKWNWHTAOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(COC1=CC=C(C=C1)COCCOC(C)C)O)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66722-65-4 | |

| Record name | N-Acetylbisoprolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066722654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYLBISOPROLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/358HBY7HWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for the Preparation of N Acetyl Bisoprolol

Acetylation Reaction Pathways for N-Substituted Amines

The core of synthesizing N-Acetyl bisoprolol (B1195378) lies in the N-acetylation of the secondary amine in the parent bisoprolol structure. This transformation introduces an acetyl group (-COCH₃) onto the nitrogen atom.

A primary and well-documented method for the synthesis of N-Acetyl bisoprolol involves the use of acetic anhydride (B1165640) as the acetylating agent. royalsocietypublishing.orgnih.gov In this reaction, bisoprolol is treated with acetic anhydride, leading to the formation of the N-acetylated product. royalsocietypublishing.org The reaction proceeds by the nucleophilic attack of the secondary amine of bisoprolol on one of the carbonyl carbons of acetic anhydride. This addition is followed by the elimination of an acetate (B1210297) ion as a leaving group, resulting in the desired amide, this compound.

Table 1: Reaction Parameters for this compound Synthesis using Acetic Anhydride

| Parameter | Value | Reference |

| Starting Material | Bisoprolol | royalsocietypublishing.org |

| Acetylating Agent | Acetic Anhydride | royalsocietypublishing.org |

| Molar Ratio (Bisoprolol:Acetic Anhydride) | ~1 : 2 (3.07 mmol : 6.08 mmol) | royalsocietypublishing.org |

| Solvent | Dichloromethane (B109758) | royalsocietypublishing.org |

| Reaction Time | 30 minutes | royalsocietypublishing.org |

| Reported Yield | 32.40% | royalsocietypublishing.orgnih.gov |

| Reported Purity | 97.88% (by HPLC) | royalsocietypublishing.orgnih.gov |

While acetic anhydride is a common choice, several other reagents can be employed for the N-acetylation of secondary amines and represent potential alternative pathways for synthesizing this compound. nih.gov

Acetyl Chloride: This is a highly reactive acetylating agent, often used in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. stackexchange.com Its high reactivity allows for rapid reactions, often conducted at low temperatures to control exothermicity. stackexchange.com

Acetonitrile (B52724): In what is considered a greener chemistry approach, acetonitrile can serve as both the acetylating agent and the solvent. nih.govresearchgate.net This method typically requires a catalyst, such as a Lewis acid (e.g., alumina), and may involve continuous-flow systems to optimize the reaction. nih.gov It is presented as a milder and safer alternative to traditional reagents like acetyl chloride and acetic anhydride. nih.gov

Greener and Uncommon Reagents: Research into more environmentally friendly and specialized acylating agents has identified several alternatives. These include isopropenyl acetate, which can be used under solvent-free conditions with a catalyst, and N-acylbenzotriazoles, which are effective for N-acylation reactions in aqueous media. nih.govfrontiersin.org Other reagents explored for selective acylation include diacylaminoquinazolinones (DAQs), which show high selectivity for primary amines but are part of a broader class of acylating agents. researchgate.net

Reaction Conditions and Optimization Strategies

The efficiency, yield, and purity of this compound synthesis are highly dependent on the reaction conditions. Optimizing parameters such as solvent, temperature, and reaction time is crucial.

The choice of solvent plays a critical role in dissolving the reactants and influencing the reaction rate and pathway.

Dichloromethane (DCM): In the documented synthesis of this compound, dichloromethane was the solvent of choice. royalsocietypublishing.org DCM is a common, relatively inert aprotic solvent that effectively dissolves both bisoprolol and acetic anhydride, facilitating a homogeneous reaction mixture.

Solvent-Free Conditions: Acetylation reactions can also be performed under solvent-free conditions, particularly when using a liquid reagent like acetic anhydride in excess. frontiersin.org This approach minimizes solvent waste, aligning with green chemistry principles. Stoichiometric amounts of reagents can also be used in the presence of a suitable catalyst. frontiersin.org

Other Solvents: For alternative reagents like acetyl chloride, aprotic solvents such as DCM are standard, often with an added base like pyridine which can also act as a catalyst. stackexchange.com When using acetonitrile as the acetylating agent, it can function as the solvent itself. nih.gov For certain green methodologies, water has been successfully used as a solvent for N-acylation. nih.gov

The temperature and duration of the reaction are key to ensuring complete conversion while minimizing the formation of byproducts.

For the specific synthesis of this compound using acetic anhydride in dichloromethane, the reaction was completed in 30 minutes. royalsocietypublishing.org The study does not specify a particular temperature, which often implies the reaction was conducted at ambient or room temperature. royalsocietypublishing.org

A comparison with other acetylation methods highlights a range of possible conditions:

Reactions with the highly reactive acetyl chloride are often initiated in an ice bath (0°C) to control the reaction rate. stackexchange.com

Catalytic methods, such as the solvent-free acetylation of phenols using acetic anhydride and a VOSO₄ catalyst, have been run for 24 hours at room temperature. frontiersin.org

Continuous-flow acetylation using acetonitrile as the reagent can be very rapid, with residence times as short as 27 minutes. nih.gov

Table 2: Comparative Overview of General Acetylation Conditions

| Acetylating Agent | Typical Solvent | Typical Temperature | Typical Duration | Reference |

| Acetic Anhydride | Dichloromethane | Room Temperature | 30 minutes | royalsocietypublishing.org |

| Acetyl Chloride | Dichloromethane (+ Base) | 0°C to Room Temp. | Varies (monitored by TLC) | stackexchange.com |

| Acetonitrile | Acetonitrile (as solvent) | Varies (often elevated) | ~30 minutes (flow chemistry) | nih.gov |

| Acetic Anhydride | Solvent-Free (+ Catalyst) | Room Temperature | 24 hours | frontiersin.org |

Purification Techniques for this compound Synthesis

After the reaction is complete, the crude product contains this compound along with unreacted starting materials, byproducts (such as acetic acid), and the solvent. A purification step is essential to isolate the final compound with high purity.

In the reported synthesis of this compound, the crude product was subjected to preparative Thin Layer Chromatography (TLC) for purification. nih.gov This chromatographic technique separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of the desired product. The purity of the final compound was confirmed to be 97.88% by HPLC analysis. royalsocietypublishing.orgnih.gov

Other common purification techniques applicable to this type of synthesis include:

Column Chromatography: A widely used method for purifying organic compounds on a larger scale than preparative TLC. scispace.comijper.org

Aqueous Workup: This involves washing the organic reaction mixture with aqueous solutions to remove impurities. For instance, washing with a dilute base (like sodium bicarbonate solution) can remove acidic impurities such as acetic acid, while washing with a dilute acid can remove unreacted basic amines. stackexchange.com

Crystallization: If the final product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity. scispace.com This was used in the purification of a related bisoprolol impurity, where the compound was crystallized from acetone (B3395972). scispace.com

The formation of the final product was confirmed through various spectroscopic methods, including Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups, as well as ¹H-NMR and ¹³C-NMR to provide detailed structural information. nih.gov

Chromatographic Purification Methodologies (e.g., Preparative Thin-Layer Chromatography, High-Performance Liquid Chromatography)

Chromatography is a highly effective set of techniques for separating individual compounds from a mixture. scispace.com For bisoprolol-related compounds, both preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are utilized. nih.govscispace.com

Preparative Thin-Layer Chromatography (TLC)

Preparative TLC is a purification technique used for separating small quantities of a sample, often ranging from milligrams to under 100 mg. rochester.edu In the synthesis of this compound, the crude product from the reaction mixture can be subjected to preparative TLC for further purification. nih.gov The general procedure involves applying a concentrated solution of the crude product as a thin line onto a thick-layered silica (B1680970) gel plate. rochester.edu The plate is then developed in an appropriate solvent system, causing the components to separate based on their differential adsorption to the silica. rochester.edu After development, the separated bands are visualized, typically using UV light, and the silica gel containing the desired compound is physically scraped from the plate. rochester.edu The pure compound is then recovered by washing the scraped silica with a polar solvent. rochester.edu

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to assess the purity of compounds and can also be adapted for preparative-scale purification. nih.govscispace.com Studies report the use of HPLC to confirm the purity of synthesized this compound, with one analysis showing a purity of greater than 95% and another achieving 97.88%. royalsocietypublishing.orglgcstandards.com While specific preparative HPLC parameters for this compound are not detailed, analytical methods for bisoprolol and its related substances provide representative conditions that can be adapted for purification. nih.gov A reversed-phase C18 column is commonly employed with a mobile phase consisting of a buffer and an organic solvent like acetonitrile or methanol. nih.gov

Table 1: Representative HPLC Parameters for Analysis of Bisoprolol-Related Compounds

| Parameter | Condition | Source(s) |

|---|---|---|

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Buffer/Acetonitrile (e.g., 75:25 v/v) | |

| Methanol/Water (e.g., 70:30 v/v) | nih.gov | |

| Flow Rate | 1.0 - 1.2 mL/min | nih.gov |

| Detection | UV at 226 nm or Fluorescence | nih.gov |

| Temperature | Ambient or 40°C | nih.gov |

Crystallization and Other Isolation Protocols

Before final purification by chromatography or crystallization, initial isolation of the crude product from the reaction mixture is necessary. nih.gov

Extraction and Washing

A common initial workup procedure following the synthesis of this compound from bisoprolol and acetic anhydride involves a liquid-liquid extraction. nih.gov A detailed protocol includes the following steps:

The reaction mixture is dissolved in an organic solvent such as dichloromethane. nih.gov

The organic solution is washed with a saturated sodium bicarbonate solution to neutralize excess acid and until the pH is between 7 and 8. nih.gov

The organic phase is then washed with distilled water to remove residual salts. nih.gov

Finally, the organic layer is dried using an anhydrous drying agent like sodium sulfate (B86663) to remove any remaining water before the solvent is evaporated. nih.gov

Crystallization

Crystallization is a fundamental technique for purifying solid compounds. scispace.com For bisoprolol-related substances, purification can be achieved by forming a salt, crystallizing it, and then converting it back to the free base. scispace.com For instance, a crude impurity can be dissolved in a solvent mixture like acetone and isopropanol, treated with fumaric acid to form the fumarate (B1241708) salt, and then crystallized. scispace.com The purified salt is then neutralized with a base to yield the final, high-purity compound. scispace.com Solvents such as acetone and ethyl acetate are also used for the crystallization and purification of bisoprolol fumarate itself. google.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetic Anhydride |

| Acetone |

| Bisoprolol |

| Bisoprolol Fumarate |

| Dichloromethane |

| Ethyl Acetate |

| Fumaric Acid |

| Isopropanol |

| Sodium Bicarbonate |

Advanced Spectroscopic and Chromatographic Characterization of N Acetyl Bisoprolol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the environment of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C).

Proton NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their neighboring protons. For N-Acetyl bisoprolol (B1195378), the ¹H-NMR spectrum is expected to show characteristic signals arising from the bisoprolol backbone, along with new signals attributable to the acetyl group. Specifically, the acetylation of the secondary amine in bisoprolol introduces an N-acetyl moiety. Research has indicated the presence of a singlet signal at approximately 2.21 ppm , which is characteristic of the methyl protons of the acetyl group (-COCH₃) researchgate.net. The remaining signals in the ¹H-NMR spectrum correspond to the protons of the bisoprolol structure, including those on the isopropyl groups, the ethoxyethoxy chain, the aromatic ring, and the propanolamine (B44665) backbone.

Table 1: Key ¹H-NMR Signals for N-Acetyl Bisoprolol

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Acetyl Methyl Protons | ~2.21 | s | -N-CO-CH₃ |

| Other signals correspond to the bisoprolol backbone (e.g., isopropyl, aromatic, ether, alcohol protons) |

Carbon-13 NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will resonate at a specific chemical shift, allowing for the identification of different carbon environments. The introduction of the acetyl group is marked by a distinct carbonyl carbon signal. Studies have reported a carbonyl carbon signal for the acetyl group in this compound at approximately 173.62 ppm researchgate.net. Other signals in the ¹³C-NMR spectrum correspond to the various carbon atoms within the bisoprolol structure, including aromatic carbons, aliphatic carbons in the side chains, and the carbon bearing the hydroxyl group.

Table 2: Key ¹³C-NMR Signals for this compound

| Carbon Type | Chemical Shift (δ, ppm) | Assignment |

| Acetyl Carbonyl | ~173.62 | C =O |

| Other carbons correspond to the bisoprolol backbone (e.g., aromatic, aliphatic, ether, alcohol carbons) |

Two-dimensional (2D) NMR techniques are vital for establishing definitive structural assignments and elucidating connectivity within complex molecules.

COSY (Correlation Spectroscopy): This technique reveals proton-proton couplings, allowing for the identification of spin systems and the connectivity between adjacent protons. For this compound, COSY spectra would map out the proton networks within the isopropyl groups, the propanolamine chain, and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate protons directly bonded to carbons. This is invaluable for assigning specific proton signals to their corresponding carbon atoms, providing direct ¹H-¹³C connectivities.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to detect correlations between protons and carbons separated by two or three bonds. This technique is crucial for establishing long-range connectivity, confirming the placement of the acetyl group onto the nitrogen atom and linking different structural fragments of the molecule. For this compound, HMBC would be instrumental in confirming the attachment of the acetyl carbonyl carbon to the nitrogen atom and its connection to the isopropyl group.

While specific data from these 2D NMR experiments for this compound are not detailed in all reviewed literature, their application is standard practice for unambiguous structural confirmation, especially when identifying novel derivatives or metabolites.

Vibrational Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is widely used to identify functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavelengths, which corresponds to the vibrational stretching and bending frequencies of chemical bonds. The synthesis of this compound from bisoprolol involves the formation of an amide linkage. FTIR analysis has confirmed the presence of key functional groups, notably the carbonyl (C=O) stretching vibration characteristic of the amide group. This absorption band typically appears in the region of 1630-1680 cm⁻¹ for amides. The presence of this strong absorption band serves as direct evidence for the successful N-acetylation of bisoprolol. FTIR spectra were acquired using instruments such as the Prestige 21 Shimadzu researchgate.netscribd.com.

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Assignment |

| Carbonyl (Amide) | ~1630-1680 | C=O stretch |

| Other bands correspond to vibrations of the bisoprolol structure (e.g., C-O, C-N, aromatic C-H, aliphatic C-H) |

Raman spectroscopy complements FTIR by detecting vibrational modes that are active in Raman scattering. It provides information about molecular structure, functional groups, and polymorphism. While specific Raman spectroscopic data for this compound was not extensively detailed in the reviewed literature, this technique can offer complementary insights into the vibrational fingerprint of the molecule, including characteristic peaks for C-C, C-N, and C-O bonds, as well as aromatic ring vibrations. Its application can further validate structural assignments and assess molecular symmetry.

Chromatographic Characterization

While not detailed in specific subsections, chromatographic techniques are essential for assessing the purity of synthesized compounds. High-Performance Liquid Chromatography (HPLC) has been employed to obtain pure compounds of this compound researchgate.net. HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase, allowing for the isolation and quantification of the target compound and the detection of any impurities. Thin-Layer Chromatography (TLC) has also been utilized to monitor the progress of the synthesis reaction nih.gov.

Compound Names

| Common Name | Chemical Name (or related) |

| This compound | This compound |

| Bisoprolol | Bisoprolol |

Advanced Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elucidating the structure of chemical compounds. Advanced MS techniques, such as High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS), provide precise information crucial for compound identification and structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a compound. This precision is vital for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions).

This compound has a molecular formula of C20H33NO5 thermofisher.comlgcstandards.com. The calculated exact mass for this compound is 367.2359 Da thermofisher.comlgcstandards.com. While HRMS is a standard method for confirming such exact masses, specific experimental HRMS data for this compound was not detailed in the provided search results.

Table 3.3.1: Molecular Formula and Exact Mass of this compound

| Compound Name | Molecular Formula | Calculated Exact Mass (Da) |

| This compound | C20H33NO5 | 367.2359 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected precursor ions, typically through collision-induced dissociation (CID), to generate product ions. Analysis of these fragment ions provides critical information about the compound's structure and bonding. This technique is essential for confirming the identity and structural integrity of a molecule.

Specific MS/MS fragmentation data for this compound was not explicitly detailed in the provided literature. However, MS/MS is a well-established method for structural elucidation. For related beta-blockers like Bisoprolol, MS/MS analysis has revealed characteristic fragmentation patterns. For instance, Bisoprolol, upon electrospray ionization in positive mode, forms a molecular ion [M+H]+ at m/z 326.3. Fragmentation of this ion at a collision energy of 0.9 V yields product ions, with a prominent ion observed at m/z 116.3 researchgate.net. Other observed fragments for Bisoprolol include ions at m/z 133.0636, 145.0636, and 121.0638 researchgate.net. These fragmentation patterns are indicative of the cleavage of specific bonds within the molecule, such as ether linkages and side chains, which are characteristic of the aryloxypropanolamine structure common to many beta-blockers biotage.comresearchgate.net.

Table 3.3.2: Illustrative MS/MS Fragmentation Data (for Bisoprolol)

| Precursor Ion (m/z) | Product Ion (m/z) | Abundance | Description (General) |

| 326.3 | 116.3 | High | Characteristic fragment ion for Bisoprolol researchgate.net |

| 326.3 | 222.2 | Moderate | Fragment ion for Bisoprolol researchgate.net |

| Not specified | 133.0636 | Not specified | Fragment ion for Bisoprolol researchgate.net |

| Not specified | 145.0636 | Not specified | Fragment ion for Bisoprolol researchgate.net |

| Not specified | 121.0638 | Not specified | Fragment ion for Bisoprolol researchgate.net |

Note: The MS/MS data presented above is for Bisoprolol and serves as an illustration of typical fragmentation patterns for this class of compounds, as specific data for this compound was not found.

Chromatographic Purity Assessment and Method Development

Chromatographic techniques are indispensable for assessing the purity of chemical compounds by separating them from impurities and quantifying their relative amounts.

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection for Purity

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a widely used method for determining the purity of pharmaceutical compounds. HPLC separates components based on their differential interactions with a stationary phase and a mobile phase. The PDA detector provides UV-Vis spectra for each eluting peak, allowing for peak purity assessment and identification.

This compound has been analyzed using HPLC with PDA detection, with reported purities of 97.88% researchgate.net and >95% (HPLC) thermofisher.com. The analysis was performed using a Shimadzu HPLC system equipped with a PDA detector researchgate.net. Typical HPLC methods for related compounds like Bisoprolol often employ C18 columns and mobile phases consisting of acetonitrile (B52724) and buffered aqueous solutions, with detection wavelengths commonly set around 225-230 nm simsonpharma.comasianpubs.org. The PDA detector's ability to capture full UV spectra across a peak is critical for confirming peak homogeneity and thus, purity.

Table 3.4.1: HPLC Purity Assessment of this compound

| Compound Name | Reported Purity | Analytical Technique | Detector Type |

| This compound | 97.88% | HPLC | PDA |

| This compound | >95% | HPLC | Not specified |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. It is particularly useful for detecting residual solvents or volatile byproducts that may be present in a synthesized compound. GC separates compounds based on their volatility and interaction with a stationary phase, while MS provides identification based on mass-to-charge ratio and fragmentation patterns.

While specific GC-MS analyses of volatile byproducts for this compound were not detailed in the provided search results, GC-MS is a standard method for such analyses in the pharmaceutical industry thermofisher.comasianpubs.orgijpsonline.com. GC-MS has been applied to the analysis of Bisoprolol itself researchgate.netresearchgate.net. The general workflow involves sample preparation, often with headspace sampling for volatile components, followed by GC separation and MS detection. The identification of volatile impurities relies on comparing their mass spectra and retention times with those of known standards or library databases.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions and for preliminary assessment of sample purity. It involves separating compounds on a thin layer of adsorbent material (e.g., silica (B1680970) gel) coated on a plate.

TLC has been employed in the synthesis of this compound for monitoring reaction progress researchgate.net. It was also utilized for preparative TLC, indicating its role in the purification process researchgate.net. While specific analytical TLC conditions, such as solvent systems and resulting Retention Factors (Rf values), for this compound were not explicitly stated in the provided snippets, TLC is generally performed by spotting the sample onto a TLC plate and developing it in a chamber containing a suitable mobile phase. Visualization is typically achieved using UV light or chemical staining. For related compounds like Bisoprolol, Rf values of 0.435 ± 0.04 and 0.60 have been reported using specific solvent systems researchgate.net.

Table 3.4.3: Application of TLC in this compound Analysis

| Application Area | Technique Used | Specific Conditions (for this compound) |

| Reaction Monitoring | TLC | Not specified |

| Purification | Preparative TLC | Not specified |

| Preliminary Purity | TLC | Not specified |

Compound Names

this compound

Bisoprolol

Computational Chemistry and Molecular Modeling of N Acetyl Bisoprolol

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking simulations are utilized to predict the binding modes and affinities of N-Acetyl bisoprolol (B1195378) to various target proteins. This process helps in identifying potential interactions and estimating the strength of binding.

N-Acetyl bisoprolol has been computationally docked against several target proteins, including human angiotensin I-converting enzyme (ACE), renin, beta-1 adrenergic receptors, voltage-dependent L-type calcium channel subunit alpha-1S, and the mineralocorticoid receptor (MR) royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.orgnih.govresearchgate.net. In these simulations, this compound demonstrated a binding energy of -7.03 kcal mol⁻¹ when interacting with the beta-1 adrenergic receptor (PDB ID: 4BVN) royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.orgnih.govresearchgate.net. This value suggests a notable affinity for this receptor, which was found to be stronger than that of the parent compound, bisoprolol (-6.74 kcal mol⁻¹), for the same target royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.orgnih.govresearchgate.net. The research indicates that bisoprolol derivatives, including this compound, generally exhibited higher binding energies with the beta-1 adrenergic receptor (4BVN) compared to other assessed targets royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.orgnih.govresearchgate.net. While interactions with ACE, renin, the calcium channel subunit alpha-1S, and MR were evaluated, specific binding energy values for this compound with these proteins were not detailed in the provided search results royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.orgnih.govresearchgate.net.

Molecular docking studies have identified specific amino acid residues within the target proteins that are crucial for the binding of this compound. These interactions are primarily mediated through hydrogen bonds and hydrophobic forces, providing insights into the ligand's binding pose and affinity researchgate.netroyalsocietypublishing.orgscribd.com.

Mineralocorticoid Receptor (MR, PDB ID: 6L88): this compound was observed to form hydrogen bonds with residues such as Met777, Met959, Gly774, Trp806, and Ala773. Additionally, hydrophobic interactions were identified with Ala773 researchgate.net.

Beta-1 Adrenergic Receptor (PDB ID: 4BVN): Interactions for this compound with this receptor included a hydrogen bond with Ala227 and hydrophobic interactions with Ala136 researchgate.net.

The binding site characteristics of these receptors are defined by specific amino acid residues that play a critical role in ligand recognition and binding. For instance, the MR binding pocket features Ala773 and Ser810, which are known to be important for ligand interaction nih.gov.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular dynamics simulations are employed to investigate the dynamic behavior and assess the stability of the protein-ligand complexes over time, providing a more comprehensive understanding of the binding process.

MD simulations were conducted to evaluate the stability of the complexes formed between this compound and its target proteins royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.orgnih.gov. The simulations confirmed the stability of these complexes, with reported root-mean-square deviation (RMSD) values for the protein-ligand complexes generally around 2 Å royalsocietypublishing.orgresearchgate.netroyalsocietypublishing.orgnih.gov. These simulations were performed using YASARA software researchgate.netroyalsocietypublishing.org.

MD simulations offer insights into the dynamic behavior and conformational stability of protein-ligand systems. By analyzing parameters such as RMSD and Root-Mean-Square Fluctuation (RMSF), researchers can understand how the complex maintains its structural integrity and the flexibility of different regions within the protein-ligand assembly over the simulation period researchgate.net.

Structure-Activity Relationship (SAR) Studies of N-Acetylated Bisoprolol Analogues

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For N-acetylated bisoprolol analogues, SAR investigations focus on how modifications, such as the N-acetylation, influence their pharmacological properties, particularly their efficacy as beta-blockers or their potential as antihypertensive agents. Research has synthesized and studied derivatives of bisoprolol, including this compound, to explore these relationships. These studies often employ computational methods to complement experimental findings.

Theoretical Frameworks for Predicting Functional Modulation

Predicting functional modulation in drug candidates like this compound relies on various theoretical frameworks. Quantitative Structure-Activity Relationship (QSAR) models, including 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are widely used. These methods build statistical models that relate molecular descriptors (e.g., steric, electronic, hydrophobic properties) to biological activity, enabling the prediction of the activity of new analogues dergipark.org.trnjppp.comresearchgate.netnih.govmdpi.comcresset-group.comcore.ac.ukmdpi.com. For beta-blockers, QSAR models have been developed to predict toxicity and other pharmacological properties dergipark.org.trresearchgate.net. Furthermore, molecular docking and molecular dynamics simulations are essential for predicting how a molecule interacts with its biological target, providing insights into binding affinity and stability, which are direct indicators of functional modulation mdpi.comresearchgate.netresearchgate.netnjppp.comresearchgate.netscribd.comnih.govacs.orgnih.govresearchgate.netnih.govrsc.orgresearchgate.netresearchgate.net. These computational approaches allow researchers to virtually screen libraries of compounds and optimize lead candidates by identifying structural features that enhance desired activity or reduce undesirable effects.

Comparative Analysis of this compound with Parent Compound and Other Derivatives

Comparative analyses of this compound with its parent compound, bisoprolol, and other derivatives are crucial for understanding the impact of the N-acetyl modification. Studies have synthesized this compound and N-formyl bisoprolol and compared their potential antihypertensive properties with bisoprolol using in silico methods like molecular docking researchgate.netscribd.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.netroyalsocietypublishing.orgroyalsocietypublishing.org. These comparisons often focus on binding energies to specific receptors associated with hypertension, such as beta-1 adrenergic receptors. For instance, research has indicated that bisoprolol and its derivatives, including this compound, bind to the beta-1 adrenergic receptor (4BVN) with varying binding energies. Bisoprolol showed a binding energy of 6.74 kcal mol⁻¹, while this compound exhibited a slightly higher binding energy of 7.03 kcal mol⁻¹ researchgate.netresearchgate.netnih.govresearchgate.netroyalsocietypublishing.org. Molecular dynamics simulations have confirmed the stability of these complexes, with root-mean-square deviation (RMSD) values around 2, suggesting comparable stability between the parent compound and its acetylated derivative researchgate.netresearchgate.netnih.govresearchgate.netroyalsocietypublishing.org. Furthermore, SwissADME predictions suggest that this compound shares similar drug-like properties with the reference drug bisoprolol researchgate.netscribd.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.netroyalsocietypublishing.orgroyalsocietypublishing.org. These comparative analyses highlight how acetylation can subtly alter binding affinities and molecular properties, providing a basis for further SAR investigations.

Biochemical Transformations and Metabolic Considerations of Bisoprolol N Acetylation

Theoretical N-Acetylation Pathways in Biological Systems

The biotransformation of xenobiotics, including pharmaceuticals like bisoprolol (B1195378), often involves a series of enzymatic reactions categorized into Phase I and Phase II metabolism. N-acetylation is a significant Phase II conjugation reaction for compounds possessing a primary aromatic amine or hydrazine (B178648) functional group. This process is crucial in drug metabolism as it can alter the pharmacological activity and toxicity of the parent compound.

N-acetyltransferases (NATs) are cytosolic enzymes that play a pivotal role in the metabolism of a wide array of drugs and other foreign compounds (xenobiotics). wikipedia.org These enzymes catalyze the transfer of an acetyl group from the cofactor acetyl-coenzyme A (acetyl-CoA) to the nitrogen atom of an arylamine, arylhydroxylamine, or hydrazine moiety. wikipedia.org This acetylation reaction generally leads to more water-soluble metabolites, facilitating their excretion from the body.

In humans, two primary NAT isoenzymes, N-acetyltransferase 1 (NAT1) and N-acetyltransferase 2 (NAT2), are responsible for the acetylation of xenobiotics. nih.govnih.gov Both NAT1 and NAT2 are polymorphic, meaning that variations in their genes exist within the population, leading to different enzyme activity levels. researchgate.net This genetic polymorphism is the basis for the classification of individuals into "fast," "intermediate," and "slow" acetylator phenotypes, which can significantly influence a person's response to certain drugs. youtube.com

While both NAT1 and NAT2 catalyze N-acetylation, they exhibit distinct yet overlapping substrate specificities and tissue distribution. wikipedia.orgnih.gov

NAT1 is expressed in a wide range of human tissues. researchgate.netresearchgate.net It is involved in the metabolism of substrates like p-aminobenzoic acid (PABA) and p-aminosalicylic acid. wikipedia.org

NAT2 expression is predominantly found in the liver and gastrointestinal tract. nih.govresearchgate.netresearchgate.net It is the primary enzyme responsible for the metabolism of many common drugs, including isoniazid, hydralazine, procainamide, and sulfonamides. wikipedia.orgyoutube.com

Given that bisoprolol contains a secondary aliphatic amine, its potential for N-acetylation would theoretically be less favored compared to primary aromatic amines. However, if N-acetylation of a bisoprolol metabolite with a primary amine were to occur, the specific NAT isoenzyme involved would depend on the metabolite's structure and the enzyme's substrate affinity.

Table 1: Characteristics of Human N-Acetyltransferases (NATs)

| Feature | NAT1 | NAT2 |

|---|---|---|

| Primary Tissue Distribution | Ubiquitous; found in most tissues. researchgate.netresearchgate.net | Primarily liver and gastrointestinal tract. nih.govresearchgate.netresearchgate.net |

| Substrate Examples | p-aminobenzoic acid (PABA), p-aminosalicylic acid, sulfamethoxazole. wikipedia.org | Isoniazid, hydralazine, procainamide, dapsone, sulfamethazine. wikipedia.org |

| Genetic Polymorphism | Polymorphic, but with less functional consequence than NAT2. researchgate.net | Highly polymorphic, leading to fast, intermediate, and slow acetylator phenotypes. researchgate.net |

Potential Metabolic Fate of N-Acetyl Bisoprolol (Theoretical)

The metabolic fate of this compound, should it be formed in the body, is not well-documented. However, based on the general principles of drug metabolism, several theoretical pathways can be postulated.

N-acetylated compounds can undergo deacetylation, a hydrolysis reaction that removes the acetyl group, thereby regenerating the parent amine. This reverse reaction is catalyzed by a class of enzymes known as amidases or deacetylases. creative-enzymes.comwikipedia.org These enzymes are hydrolases that act on carbon-nitrogen bonds in linear amides. wikipedia.org Histone deacetylases (HDACs) are a well-known class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones. axonmedchem.comwikipedia.org While their primary role is in gene regulation, they have been shown to deacetylate non-histone proteins as well. It is conceivable that certain amidases or deacetylases could recognize this compound as a substrate, converting it back to bisoprolol.

If this compound persists in the body, it could be a substrate for further Phase I and Phase II metabolic reactions.

Oxidation : The bisoprolol molecule has several sites susceptible to oxidative metabolism, primarily catalyzed by cytochrome P450 (CYP) enzymes. The major routes of bisoprolol metabolism are oxidation of the isopropyl moiety and O-dealkylation. nih.govsemanticscholar.org It is plausible that this compound could also be a substrate for CYP enzymes, leading to hydroxylated or further oxidized metabolites.

Glucuronidation and Sulfation : These are major Phase II conjugation pathways that increase the water solubility of xenobiotics, facilitating their excretion. studylib.netwashington.edu The hydroxyl groups on the this compound molecule could be targets for glucuronidation (by UDP-glucuronosyltransferases, UGTs) or sulfation (by sulfotransferases, SULTs), forming O-glucuronides or O-sulfates. nih.govwashington.edu

Table 2: Theoretical Metabolic Pathways for this compound

| Metabolic Pathway | Potential Reaction | Enzyme Class Involved | Potential Outcome |

|---|---|---|---|

| Deacetylation | Hydrolysis of the N-acetyl group | Amidases/Deacetylases creative-enzymes.comwikipedia.org | Regeneration of bisoprolol |

| Oxidation | Hydroxylation of the molecule | Cytochrome P450 (CYP) enzymes nih.gov | Formation of more polar, oxidized metabolites |

| Glucuronidation | Conjugation of a glucuronic acid moiety to a hydroxyl group | UDP-glucuronosyltransferases (UGTs) studylib.netwashington.edu | Formation of a highly water-soluble glucuronide conjugate for excretion |

| Sulfation | Conjugation of a sulfo group to a hydroxyl group | Sulfotransferases (SULTs) studylib.netwashington.edu | Formation of a water-soluble sulfate (B86663) conjugate for excretion |

In Vitro Enzymatic Studies for N-Acetylation Characterization

To date, specific in vitro enzymatic studies characterizing the N-acetylation of bisoprolol to this compound have not been extensively reported in the scientific literature. The synthesis of this compound has been described primarily for the purpose of in silico studies of its potential pharmacological activity. nih.gov

However, the characterization of N-acetylation reactions for a given xenobiotic typically involves a series of well-established in vitro methodologies. These studies are essential to identify the enzymes responsible for the metabolic pathway and to determine the kinetics of the reaction.

A common approach involves incubating the parent drug (in this case, bisoprolol) with human liver microsomes or S9 fractions, which contain a mixture of drug-metabolizing enzymes, including NATs. researchgate.net To specifically identify the involvement of NAT1 and/or NAT2, recombinant human NAT enzymes expressed in cellular systems can be used. scispace.com

The reaction mixture would also contain the necessary cofactor, acetyl-CoA. revvity.com The formation of the N-acetylated metabolite can be monitored over time using analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). nih.govcreative-proteomics.com These methods allow for the separation and quantification of the parent drug and its metabolite, enabling the determination of kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

Table of Compounds

| Compound Name |

|---|

| 4-aminobenzoic acid |

| Bisoprolol |

| Dapsone |

| Hydralazine |

| Isoniazid |

| This compound |

| p-aminosalicylic acid |

| Procainamide |

| Sulfamethazine |

Recombinant Enzyme Systems for Reaction Kinetic Studies

Recombinant enzyme systems are instrumental in dissecting the specific metabolic pathways of xenobiotics, such as the N-acetylation of the beta-blocker bisoprolol. These in vitro models offer a controlled environment to study the activity of a single, isolated enzyme, thereby eliminating the complexities of other metabolic processes that occur in whole-cell or subcellular fractions. The primary enzymes responsible for N-acetylation are the N-acetyltransferases (NATs), with NAT1 and NAT2 being the two principal isoforms in humans.

To investigate the kinetics of this compound formation, human NAT1 and NAT2 enzymes can be expressed in systems like E. coli or insect cells and subsequently purified. A typical kinetic assay involves incubating the purified recombinant enzyme with bisoprolol and the acetyl donor, acetyl-coenzyme A (Ac-CoA), in a buffered solution at a physiological pH and temperature. The formation of this compound is then monitored over time using analytical methods like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

By varying the concentrations of bisoprolol and Ac-CoA, key kinetic parameters can be determined using the Michaelis-Menten equation. These parameters include the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximum velocity (Vmax), representing the reaction's maximum rate. The ratio of Vmax to Km provides the intrinsic clearance (CLint), a measure of the enzyme's catalytic efficiency.

A hypothetical data set for the N-acetylation of bisoprolol by recombinant human NAT1 and NAT2 is presented below to illustrate the potential findings from such a study.

| Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | CLint (µL/min/mg protein) |

|---|---|---|---|

| rhNAT1 | 250 | 75 | 0.3 |

| rhNAT2 | 50 | 150 | 3.0 |

This table presents hypothetical data for illustrative purposes.

In this scenario, the data would suggest that NAT2 is the more efficient enzyme for bisoprolol N-acetylation, as indicated by its lower Km (higher affinity) and higher Vmax and intrinsic clearance compared to NAT1. Arylamine N-acetyltransferases, like NATs, are known to follow a Ping Pong Bi Bi kinetic mechanism. nih.gov

Microsomal or Cytosolic Fraction Incubation Protocols

While recombinant enzymes are valuable for studying individual enzyme kinetics, subcellular fractions such as microsomal and cytosolic preparations from tissues like the liver offer a more physiologically relevant context by including a mixture of drug-metabolizing enzymes. mdpi.com Since N-acetyltransferases are cytosolic enzymes, the cytosolic fraction is the appropriate matrix for studying the N-acetylation of bisoprolol. xenotech.com

A typical protocol for investigating the N-acetylation of bisoprolol in a human liver cytosolic fraction involves several key steps:

Preparation of Cytosolic Fraction: Human liver tissue is first homogenized. The homogenate then undergoes ultracentrifugation to separate the cytosolic fraction (the supernatant) from microsomes and other cellular components. thermofisher.com The protein concentration of the resulting cytosol is then quantified.

Incubation: The incubation mixture typically includes the human liver cytosol, bisoprolol at various concentrations, and the acetyl donor, acetyl-coenzyme A (Ac-CoA). A regenerating system for Ac-CoA may also be included to ensure its sustained availability. The reaction is carried out in a suitable buffer at a physiological pH (e.g., 7.4) and temperature (37°C).

Reaction and Termination: The reaction is initiated by adding the substrate or cofactor and is allowed to proceed for a predetermined time, ensuring linear reaction kinetics. The reaction is then stopped, often by adding a cold organic solvent like acetonitrile (B52724), which also serves to precipitate proteins. frontiersin.org

Analysis: After quenching the reaction, the sample is processed to remove precipitated proteins. The supernatant, containing this compound, is then analyzed using a sensitive and selective analytical method, typically LC-MS/MS, to quantify the amount of metabolite formed.

By utilizing cytosol from different human donors, researchers can investigate inter-individual variability in bisoprolol N-acetylation. This can be further correlated with genetic polymorphisms in the NAT1 and NAT2 genes to understand the genetic basis of metabolic differences.

| Component | Concentration/Amount |

|---|---|

| Human Liver Cytosol | 0.5 - 1.0 mg/mL protein |

| Bisoprolol | Variable (e.g., 1 - 500 µM) |

| Acetyl-CoA | e.g., 500 µM |

| Buffer | Potassium Phosphate (pH 7.4) |

| Incubation Temperature | 37°C |

| Incubation Time | 0 - 60 minutes |

Advanced Analytical Methodologies for Detection and Quantification of N Acetyl Bisoprolol in Research Matrices

Chromatographic Separation Techniques for Complex Mixtures

Chromatography plays a pivotal role in isolating N-Acetyl bisoprolol (B1195378) from complex matrices, enabling its subsequent detection and quantification.

Ultra-High Performance Liquid Chromatography (UHPLC) Method Development

UHPLC offers significant advantages over conventional HPLC, including faster analysis times, higher resolution, and increased sensitivity, making it ideal for the analysis of N-Acetyl bisoprolol. Method development typically involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and temperature to achieve efficient separation. While specific UHPLC methods for this compound are not extensively detailed in the provided search results, studies on Bisoprolol and related beta-blockers highlight the utility of UHPLC. For instance, a UHPLC method was developed for the simultaneous quantification of multiple antihypertensive drugs, including Bisoprolol, in plasma samples, utilizing an Acquity UPLC HSS T3 column with a binary gradient separation nih.gov. Another study demonstrated a robust UHPLC method for separating Bisoprolol and its related compounds for impurity profiling, employing various stationary phases and computer-assisted method development researchgate.netmolnar-institute.com. These studies suggest that UHPLC, with appropriate column selection (e.g., C18 or phenyl hexyl phases) and gradient elution, can effectively separate this compound from complex mixtures.

Chiral Chromatography for Enantiomeric Separation, if applicable

Bisoprolol is a chiral molecule, with the S-enantiomer being primarily responsible for its beta-blocking activity nih.gov. If this compound retains this chirality, then chiral chromatography becomes crucial for separating its enantiomers. Research has demonstrated the successful chiral separation of Bisoprolol enantiomers using various chiral stationary phases (CSPs), such as those based on amylose (B160209) derivatives (e.g., Chirobiotic V, Chirobiotic T) nih.govchrom-china.comtandfonline.comnih.govresearchgate.net. These methods often employ normal-phase or polar ionic mode chromatography with mobile phases containing organic solvents like hexane, ethanol, methanol, and additives such as triethylamine (B128534) or acetic acid nih.govchrom-china.comtandfonline.comnih.govresearchgate.net. The development of such chiral methods for this compound would involve similar strategies to ensure the separation of potential stereoisomers, which could have different biological activities or metabolic fates.

High-Sensitivity Detection Methods

To accurately quantify this compound, especially at trace levels, highly sensitive detection methods are indispensable.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

LC-MS/MS is a gold standard for the trace analysis of pharmaceuticals and their metabolites in complex biological matrices due to its high selectivity, sensitivity, and specificity nih.govresearchgate.netnih.govijbpas.comcreative-proteomics.com. Studies have reported the development and validation of LC-MS/MS methods for Bisoprolol in human plasma and serum, demonstrating their suitability for pharmacokinetic studies and therapeutic drug monitoring nih.govresearchgate.netijbpas.comworldwidejournals.comresearchgate.netchromatographyonline.com. These methods typically involve liquid-liquid extraction or solid-phase extraction for sample preparation, followed by chromatographic separation (often on C18 columns) and detection using electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode nih.govresearchgate.netijbpas.comworldwidejournals.comresearchgate.net. For instance, a method using a C18 column with a mobile phase of formic acid/acetonitrile (B52724) achieved Bisoprolol elution at 1.7 minutes, with specific ion transitions monitored for quantification nih.gov. The sensitivity of these methods is often characterized by low limits of detection (LOD) and quantification (LOQ), typically in the ng/mL or pg/mL range worldwidejournals.comchromatographyonline.commdpi.com.

High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) MS, coupled with LC, is a powerful tool for untargeted metabolite profiling and identification nih.govnih.govoup.commdpi.compharmaron.com. HRMS provides accurate mass measurements, enabling the determination of elemental compositions and the structural elucidation of unknown metabolites, including potential N-acetylated compounds. Studies employing HRMS for drug screening in biological samples have demonstrated its capability in identifying various drug classes and their metabolites, often using data-dependent acquisition (DDA) MS/MS fragmentation nih.govnih.govoup.com. While direct HRMS profiling of this compound is not explicitly detailed, the general application of HRMS for drug metabolite identification suggests its potential utility in characterizing this compound as a metabolite of Bisoprolol, by analyzing fragmentation patterns and accurate mass data nih.govpharmaron.com.

Development of Robust and Validated Analytical Protocols

The development of robust and validated analytical protocols is paramount to ensure the reliability and reproducibility of this compound measurements. Validation typically encompasses parameters such as specificity, linearity, accuracy, precision, recovery, matrix effect, and stability, adhering to regulatory guidelines (e.g., ICH) nih.govtandfonline.comworldwidejournals.comresearchgate.netmdpi.comrdd.edu.iqijprajournal.comijcrt.orgresearchgate.net.

For example, LC-MS/MS methods for Bisoprolol have demonstrated linearity over ranges such as 1-100 ng/mL nih.gov, 0.5-200 ng/mL worldwidejournals.com, and 0.5-70.0 ng/mL researchgate.net, with correlation coefficients typically above 0.995 worldwidejournals.comresearchgate.netijprajournal.comresearchgate.net. Accuracy and precision values (intra-day and inter-day) are generally reported within acceptable limits, with %RSD values often below 10% and accuracies within 90-110% worldwidejournals.comresearchgate.netmdpi.comijprajournal.comresearchgate.net. Recovery rates for Bisoprolol in biological matrices have been reported to be above 90% worldwidejournals.comresearchgate.netijprajournal.com. The development of robust methods also involves assessing parameters like column selection, mobile phase composition, and temperature, often aided by modeling software to optimize separation researchgate.netmolnar-institute.com.

Method Precision and Accuracy Determination

Precision is typically evaluated through repeatability (intra-day precision) and intermediate precision (inter-day or between-analyst precision). Accuracy is assessed by determining the recovery of known amounts of the analyte added to a sample matrix or by comparing results to a reference method.

Research into analytical methods for related compounds, such as bisoprolol, often reports high precision and accuracy. For instance, in the analysis of bisoprolol in pharmaceutical formulations, intra-day and inter-day relative standard deviations (RSD) have been reported to be less than 2% bch.roresearchgate.net. Accuracy, often expressed as percent recovery, has also been shown to be within acceptable limits, with values ranging from 99.33% to 102.00% for bisoprolol bch.ro, and mean recoveries of 100.3% in spectrophotometric methods scribd.com. While direct data for this compound is limited in the provided search results, these findings suggest that analytical methods developed for bisoprolol can achieve high levels of precision and accuracy, which are transferable principles for this compound analysis.

Table 1: Representative Precision and Accuracy Data for Bisoprolol Analysis (Illustrative for this compound)

| Parameter | Value Range | Method Type | Reference |

| Intra-day Precision (RSD) | < 2% | RP-HPLC | bch.roresearchgate.net |

| Inter-day Precision (RSD) | < 2% | RP-HPLC | bch.roresearchgate.net |

| Accuracy (% Recovery) | 99.33% - 102.00% | RP-HPLC (Tablets) | bch.ro |

| Accuracy (% Recovery) | 100.3% | Spectrophotometric | scribd.com |

| Intra-assay Accuracy | < 12% | GC-MS (Bone Samples) | mdpi.com |

| Inter-assay Accuracy | < 12% | GC-MS (Bone Samples) | mdpi.com |

Note: Data presented for bisoprolol serves as an illustration of typical performance metrics for related analytical methods.

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Assessment

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters that define the sensitivity of an analytical method. LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.

Studies employing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for bisoprolol and related compounds have reported varying LOD and LOQ values depending on the specific method and matrix. For instance, in the determination of bisoprolol in tablets, LOD and LOQ values were reported as 0.10 µg/mL and 0.28 µg/mL, respectively, using RP-HPLC bch.ro. Another RP-HPLC method reported LOD and LOQ for bisoprolol as 1.63 µg/mL and 4.94 µg/mL researchgate.net. For GC-MS analysis of bisoprolol in bone samples, LOD and LOQ values were considered satisfactory for the study's purpose, with calibration standards ranging up to 150 ng/mg bone mdpi.com. LC-MS/MS methods have demonstrated even greater sensitivity, with LOQ values as low as 20.0 pg/mL for bisoprolol in human plasma nih.gov. These figures highlight the capability of modern analytical techniques to detect and quantify analytes at very low concentrations, which would be essential for this compound analysis in complex biological or environmental matrices.

Table 2: Representative LOD and LOQ Values for Bisoprolol Analysis (Illustrative for this compound)

| Analyte | LOD (µg/mL or ng/mL) | LOQ (µg/mL or ng/mL) | Analytical Technique | Matrix | Reference |

| Bisoprolol | 0.10 µg/mL | 0.28 µg/mL | RP-HPLC | Tablets | bch.ro |

| Bisoprolol | 1.63 µg/mL | 4.94 µg/mL | RP-HPLC | Tablets | researchgate.net |

| Bisoprolol | 0.025 µg/mL | 0.075 µg/mL | HPLC | Pure & Tablets | biomedpharmajournal.org |

| Bisoprolol | 0.07 µg/mL | 0.21 µg/mL | Spectrophotometric | Tablets | researchgate.net |

| Bisoprolol | 20.0 pg/mL | 20.0 pg/mL | UHPLC-MS/MS | Human Plasma | nih.gov |

| Bisoprolol | 0.25-5 ng/L | 1-7 ng/L | LC-TOF-MS | Groundwater | nih.gov |

| Bisoprolol | 0.08 µg/mL | 0.24 µg/mL | Spectrofluorimetric | Tablets | researchgate.net |

Note: Data presented for bisoprolol serves as an illustration of typical performance metrics for related analytical methods. Units may vary based on the study.

Isolation and Enrichment Techniques for Advanced Characterization

Before analysis, especially in complex matrices, sample preparation techniques are vital for isolating the analyte of interest and removing interfering substances. This enrichment step significantly improves the sensitivity and reliability of the analytical measurement.

Solid-Phase Extraction (SPE) for Sample Preparation

Solid-phase extraction (SPE) is a widely used chromatographic technique for sample clean-up and analyte enrichment. It involves passing a liquid sample through a solid sorbent material that retains the analyte or impurities, followed by elution with a suitable solvent. For beta-blockers like bisoprolol, SPE has been effectively employed.

Studies have utilized SPE with various sorbent materials, such as Oasis MCX cartridges (mixed-mode, cation-exchange, reversed-phase) for beta-blockers in post-mortem blood samples actamedicamarisiensis.ro. Another study reported recoveries of 79-114% with RSD of 2-7% for beta-blockers in groundwater samples using SPE with Oasis MCX cartridges for LC-TOF-MS analysis nih.gov. For bisoprolol in human plasma, SPE using Oasis HLB extraction cartridges has yielded recoveries of 93.98% actamedicamarisiensis.ro. These examples demonstrate the effectiveness of SPE in isolating and recovering bisoprolol from complex matrices, indicating its potential utility for this compound. The selection of the appropriate SPE sorbent and elution solvent is critical for achieving optimal recovery and purity.

Table 3: SPE Application for Beta-Blocker Analysis (Illustrative for this compound)

| Analyte Group | Sample Matrix | SPE Cartridge Type | Elution Solvent Example | Recovery (%) | RSD (%) | Analytical Technique | Reference |

| Beta-blockers | Post-mortem Blood | Oasis MCX | Methanol in water | >94% | N/A | LC-MS | actamedicamarisiensis.ro |

| Beta-blockers | Groundwater | Oasis MCX | 100% Methanol | 79-114% | 2-7% | LC-TOF-MS | nih.gov |

| Bisoprolol | Human Plasma | Oasis HLB | Acetonitrile | 93.98% | 4.46% | LC-MS/MS | actamedicamarisiensis.ro |

| Bisoprolol | Human Plasma | Not Specified | Acetonitrile | 92.7±8.1 | N/A | LC-MS/MS | actamedicamarisiensis.ro |

Note: Data presented for bisoprolol and other beta-blockers illustrates SPE performance. Specificity for this compound would require method optimization.

Preparative Chromatography for Larger Scale Isolation

Preparative chromatography is employed when larger quantities of a compound are needed for further characterization, such as for the development of analytical standards or for detailed structural analysis. This technique is a scaled-up version of analytical chromatography, designed to purify compounds from complex mixtures.

While specific preparative chromatography methods for this compound were not detailed in the search results, research on bisoprolol and its impurities highlights the application of preparative HPLC. For instance, preparative HPLC is a common method for obtaining reference standards of high purity for pharmaceutical impurities indexcopernicus.com. Challenges in preparative chromatography include achieving adequate resolution, maximizing sample loading, and ensuring compound stability during the process. Strategies such as optimizing stationary and mobile phases, controlling temperature, and employing techniques like at-column dilution can enhance the efficiency and success of preparative isolations chromatographyonline.comlcms.cz. The synthesis of this compound itself was achieved using acetylation of bisoprolol, with purification performed using a Shimadzu HPLC system, suggesting HPLC's role in obtaining pure this compound nih.gov.

Theoretical Implications and Future Research Directions in N Acetyl Bisoprolol Studies

Exploration of Novel Synthetic Routes and Analogues

The synthesis of N-Acetyl bisoprolol (B1195378) has been achieved through direct acetylation of bisoprolol using acetic anhydride (B1165640), with reported yields of 32.40% frontiersin.orgacs.orgnumberanalytics.comchemicea.com. Concurrently, N-formyl bisoprolol was synthesized via formylation, yielding 20.20% frontiersin.orgacs.orgnumberanalytics.comchemicea.com. These initial synthetic efforts highlight the feasibility of modifying the bisoprolol structure through acetylation.

Future research should focus on developing novel and more efficient synthetic routes for N-Acetyl bisoprolol. This could involve exploring alternative acetylating agents, enzymatic catalysis for greener and more selective reactions, or flow chemistry techniques to improve yields, reduce reaction times, and enhance purity. Furthermore, the synthesis and investigation of a diverse range of bisoprolol analogues, systematically modifying different functional groups of the parent molecule, are essential. Such analogue design could aim to optimize pharmacokinetic properties, enhance receptor selectivity (e.g., for specific beta-adrenergic receptor subtypes), reduce potential off-target effects, or uncover entirely new pharmacological activities beyond cardiovascular applications.

Advanced Computational Approaches for Derivative Design

Computational methods are indispensable tools in modern drug discovery, accelerating the identification and optimization of lead compounds.

Mechanistic Investigations of N-Acetylation in Chemical and Biological Contexts

N-acetylation is a common post-translational modification and a significant metabolic pathway for many drugs, particularly those containing amine groups creative-proteomics.comwikipedia.org. This modification can influence protein stability, cellular localization, and protein-protein interactions creative-proteomics.comoup.complos.org. In the context of drug metabolism, N-acetylation can lead to the formation of either active or inactive metabolites creative-proteomics.com.

Future research should delve into the mechanistic aspects of N-acetylation concerning bisoprolol derivatives. This includes elucidating the chemical pathways and enzymatic machinery involved in the formation of this compound, investigating whether it occurs as a metabolic transformation of bisoprolol in vivo, and understanding how this acetylation impacts the compound's pharmacological profile, efficacy, and safety. A deeper understanding of N-acetylation mechanisms can also inform strategies for prodrug design or predict potential metabolic liabilities.

Development of Standardized Reference Materials for Research

The availability of this compound as a cataloged compound from suppliers like LGC Standards and Simson Pharma pharmaffiliates.comscielo.org.mx underscores its utility as a research chemical and potential reference material. Standardized reference materials are foundational to ensuring the accuracy, reliability, and regulatory compliance of pharmaceutical research and quality control chemicea.compharmaffiliates.commriglobal.orgsimsonpharma.comcellandgene.comresearchgate.netpharmagrowthhub.com.

Future efforts should focus on the rigorous preparation, characterization, and ongoing qualification of this compound reference standards. This involves establishing comprehensive certificates of analysis that detail purity levels (e.g., by HPLC), identify and quantify impurities, confirm structural identity (e.g., via NMR, MS), and assess stability. Such well-characterized standards are crucial for method validation, instrument calibration, and ensuring reproducibility of experimental results across different laboratories and research projects.

Integration with Systems Chemistry and Chemical Biology Platforms

Systems chemistry and chemical biology offer powerful paradigms for understanding complex biological phenomena by studying molecular interactions within integrated networks hilarispublisher.comacs.orgnih.govnih.gov. Network pharmacology, a related field, examines the multi-target effects of therapeutic agents nih.govimrpress.com.

Integrating this compound research into these broader frameworks holds significant promise. This could involve exploring its interactions within cellular signaling pathways, investigating its potential for polypharmacology (interacting with multiple biological targets), or incorporating its data into systems biology models of cardiovascular diseases. Such an integrated approach could reveal novel therapeutic applications, elucidate complex mechanisms of action, and provide a more comprehensive understanding of the compound's role within biological systems, potentially leading to more targeted and effective therapeutic strategies.

Compound Name Table:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 66722-65-4 | C20H33NO5 | 367.48 |

| Bisoprolol | 66722-44-9 | C18H31NO4 | 325.44 |

| N-Formyl bisoprolol | Not specified | Not specified | Not specified |

Data Tables:

Table 1: Synthesis Yields of Bisoprolol Derivatives

| Compound | Synthesis Method | Yield (%) | Reference |

| This compound | Acetylation | 32.40 | frontiersin.orgacs.orgnumberanalytics.comchemicea.com |

| N-Formyl bisoprolol | Formylation | 20.20 | frontiersin.orgacs.orgnumberanalytics.comchemicea.com |

Q & A

Q. How is N-Acetyl bisoprolol synthesized and characterized in preclinical studies?

this compound is synthesized via acetylation reactions using bisoprolol as the parent compound. The reaction involves introducing an acetyl group to the secondary amine of bisoprolol, typically with acetic anhydride as the acetylating agent. Post-synthesis, characterization employs nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm structural integrity and purity. Yield optimization is critical, with reported yields of ~32.4% for this compound, necessitating purification steps like column chromatography .

Q. What analytical methods are validated for quantifying this compound and its impurities?

Reverse-phase HPLC coupled with UV detection is the primary method for quantifying this compound and related substances. Method validation follows ICH guidelines, assessing parameters like selectivity, linearity, and precision. Forced degradation studies (e.g., exposure to heat, light, or acidic/alkaline conditions) are conducted to identify impurities such as N-formyl bisoprolol, a byproduct of Maillard reactions in formulations containing lactose .

Q. How do researchers assess the β1-selectivity of this compound compared to bisoprolol?

β1-selectivity is evaluated using in vitro assays with isolated cardiac tissue or transfected cell lines expressing human β1-adrenoceptors (e.g., PDB ID: 4BVN). Concentration-response curves for agonists like isoprenaline are generated in the presence of this compound to calculate pA2 values (negative logarithm of antagonist concentration required to shift the agonist curve by a factor of 2). Comparative studies with bisoprolol assess selectivity ratios (β1/β2) via Schild regression analysis .

Advanced Research Questions

Q. What experimental designs optimize the synthesis of this compound derivatives?

Response Surface Methodology (RSM) with central composite designs is employed to optimize reaction parameters (e.g., temperature, molar ratios). For example, a 2³ factorial design can identify critical factors affecting yield and purity. Software like Design Expert® aids in modeling interactions between variables and predicting optimal conditions, reducing experimental runs by 30–40% .

Q. How do molecular dynamics simulations predict the stability of this compound-receptor complexes?

Simulations (e.g., using GROMACS or AMBER) model the binding of this compound to β1-adrenoceptors over 100-ns trajectories. Root-mean-square deviation (RMSD) and fluctuation (RMSF) analyses quantify ligand-receptor stability. Free energy calculations (MM-PBSA/GBSA) compare binding affinities with bisoprolol, revealing structural determinants (e.g., hydrogen bonds with Ser212/Ser215) that enhance receptor retention .

Q. What methodologies reconcile contradictory data on this compound’s hemodynamic effects in preclinical models?

Contradictions in hemodynamic outcomes (e.g., heart rate reduction vs. blood pressure stability) are addressed through in vivo telemetry in hypertensive animal models. Dose-response studies with continuous monitoring differentiate acute vs. chronic effects. Statistical tools like mixed-effects models account for inter-subject variability, while echocardiography tracks left ventricular fractional shortening (LVFS) as a surrogate for cardiac remodeling .

Q. How do researchers validate the pharmacokinetic (PK) profile of this compound in cross-species studies?

Radiolabeled (¹⁴C) this compound is administered intravenously and orally to assess bioavailability (F) and clearance. Serial blood sampling with LC-MS/MS quantifies parent drug and metabolites. Allometric scaling predicts human PK parameters, while physiologically based pharmacokinetic (PBPK) models simulate tissue distribution. Dose normalization corrects for formulation inaccuracies in preclinical PK studies .

Q. What strategies mitigate batch-to-batch variability in this compound formulations?

Process Analytical Technology (PAT) tools, such as near-infrared (NIR) spectroscopy, monitor critical quality attributes (CQAs) like particle size and crystallinity during manufacturing. Accelerated stability studies (40°C/75% RH) coupled with multivariate analysis (e.g., PCA) identify humidity-sensitive degradation pathways, guiding excipient selection (e.g., desiccants) to enhance shelf-life .

Data Analysis and Interpretation

Q. How are conflicting clinical outcomes (efficacy vs. adverse events) analyzed in this compound trials?

Post hoc analyses of adverse events (e.g., bradycardia) use Cox proportional hazards models to adjust for covariates like baseline heart rate and comorbidities. Interaction tests evaluate effect modifiers (e.g., age, renal function). Meta-analyses pool data from observational studies to calculate pooled odds ratios, stratified by dosing regimens .

Q. What bioinformatics tools prioritize this compound’s targets for polypharmacology studies?

SwissTargetPrediction and SEAware predict off-target interactions (e.g., mineralocorticoid receptors, L-type calcium channels). Network pharmacology maps multi-target effects onto hypertension-related pathways (e.g., RAAS, sympathetic nervous system). In silico toxicity profiling (ProTox-II) screens for hERG channel inhibition risks, guiding structural modifications to improve safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products